6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
3-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-11-17-18-16-20(11)19-15(21-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVCUUMZOKWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-3-mercapto-5-methyl-1,2,4-triazole with Biphenyl-Substituted α-Halocarbonyl Compounds
The most widely adopted method for synthesizing triazolo[3,4-b] thiadiazoles involves cyclocondensation between 4-amino-3-mercapto-1,2,4-triazoles and α-halocarbonyl derivatives . For 6-(biphenyl-4-yl)-3-methyl variants, the triazole component (4-amino-3-mercapto-5-methyl-1,2,4-triazole) is reacted with 2-bromo-1-(biphenyl-4-yl)ethan-1-one under basic conditions (Scheme 1).
Scheme 1: Cyclocondensation Route
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Reactants :
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4-Amino-3-mercapto-5-methyl-1,2,4-triazole (1.0 equiv)
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2-Bromo-1-(biphenyl-4-yl)ethan-1-one (1.1 equiv)
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Conditions : Reflux in ethanol with triethylamine (3 mol%) for 6–8 hours .
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Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol.
This method yields 72–78% of the target compound, with purity confirmed via HPLC (>95%) . The methyl group at position 3 originates from the 5-methyl substitution on the triazole precursor, while the biphenyl moiety is introduced via the α-bromo ketone .
Suzuki Coupling for Biphenyl Integration Post-Cyclization
An alternative approach involves post-cyclization functionalization using Suzuki-Miyaura cross-coupling. Here, a brominated triazolothiadiazine intermediate is coupled with biphenyl-4-ylboronic acid (Scheme 2).
Scheme 2: Post-Cyclization Suzuki Coupling
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Intermediate Synthesis :
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Coupling Reaction :
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Yield : 65–70%, with isolated product characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
This method offers flexibility in introducing diverse aryl groups but requires stringent control over palladium catalyst loading to minimize homocoupling byproducts .
One-Pot Synthesis Using Biphenyl-4-carboxaldehyde Hydrazones
A streamlined one-pot protocol leverages in situ hydrazone formation followed by oxidative cyclization (Scheme 3).
Scheme 3: One-Pot Hydrazone Cyclization
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Hydrazone Formation :
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Oxidative Cyclization :
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Yield : 68–73%, with iodine acting as both oxidant and cyclization promoter .
This method avoids isolation of intermediates but necessitates careful stoichiometric control to prevent overoxidation .
Solvent-Free Mechanochemical Synthesis
Eco-friendly mechanochemical synthesis using a ball mill achieves high yields without solvents (Scheme 4).
Scheme 4: Mechanochemical Approach
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Reactants :
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4-Amino-3-mercapto-5-methyltriazole (1.0 equiv)
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2-Bromo-1-(biphenyl-4-yl)ethan-1-one (1.1 equiv)
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K₂CO₃ (1.5 equiv)
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Yield : 82–85%, with reaction efficiency attributed to enhanced molecular collisions .
This method reduces waste and reaction time, making it suitable for scale-up .
Analytical Characterization and Validation
Table 1: Spectroscopic Data for 6-(Biphenyl-4-yl)-3-methyl triazolo[3,4-b][1, thiadiazole
X-ray crystallography confirms the planar triazolothiadiazine core and biphenyl dihedral angle of 28.5° .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72–78 | 6–8 | >95 | High |
| Suzuki Coupling | 65–70 | 12 | >90 | Moderate |
| One-Pot Hydrazone | 68–73 | 6 | >92 | Moderate |
| Mechanochemical | 82–85 | 0.75 | >97 | High |
The mechanochemical route offers superior efficiency, while traditional cyclocondensation remains robust for small-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit broad-spectrum antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole nucleus can effectively inhibit the growth of various bacteria and fungi. For example:
- Antibacterial Properties : Compounds similar to 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Research has highlighted antifungal efficacy against pathogens like Candida albicans and Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is noteworthy. Various studies have reported that these compounds can inhibit cell proliferation in cancer cell lines:
- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects includes inhibition of growth factors and kinases involved in tumor progression .
- Cell Line Studies : For instance, certain derivatives have shown significant cytotoxicity against human colon cancer cell lines with IC50 values indicating potent activity .
Anti-inflammatory and Analgesic Effects
Compounds within this class are also recognized for their anti-inflammatory properties:
- Pain Management : Thiadiazole derivatives have been evaluated for their analgesic effects in various models of pain . This suggests potential applications in treating inflammatory conditions.
Case Study 1: Synthesis and Evaluation
A study conducted by Reddy et al. synthesized novel bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and evaluated their antimicrobial activity. The results indicated that these compounds exhibited significant antifungal activity against multiple strains of fungi .
Case Study 2: In Silico Studies
In a project exploring the anthelmintic and anticancer activities of thiadiazole derivatives through molecular docking techniques, researchers found promising interactions with target proteins involved in cancer progression. This study highlights the potential for developing new therapeutic agents based on structural insights gained from computational methods .
Comparative Table of Biological Activities
| Activity Type | Compound Type | Specific Activity |
|---|---|---|
| Antibacterial | 1,3,4-Thiadiazole Derivatives | Inhibition of E. coli, S. aureus |
| Antifungal | Thiadiazole Compounds | Activity against Candida albicans, A. fumigatus |
| Anticancer | Thiadiazole Derivatives | Cytotoxicity in HCT116 and MCF7 cell lines |
| Anti-inflammatory | Heterocyclic Compounds | Pain relief in inflammatory models |
Mechanism of Action
The mechanism of action of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . This inhibition leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Activities
The biological activity of triazolo-thiadiazoles is highly dependent on substituents at positions 3 and 4. Below is a comparative analysis with key analogs:
Table 1: Structural and Pharmacological Comparison of Triazolo[3,4-b][1,3,4]thiadiazole Derivatives
Key Findings from Comparative Studies
Anticancer Activity
- KA39 : A 3,6-disubstituted derivative, KA39 inhibits topoisomerase IIα phosphorylation (Ser-1106) and binds to the ATPase domain, showing IC₅₀ values of 15–22 µM against colorectal cancer cells .
- Fluorinated Derivatives : Compounds with 4-fluorophenyl or naphthyloxy groups (e.g., compound 106 in ) exhibit enhanced cytotoxicity in HepG2 liver cancer cells, outperforming doxorubicin in apoptosis induction .
- Adamantyl Derivatives : Bulky adamantyl groups at position 6 (e.g., compound 5a ) improve antiproliferative activity, likely due to increased hydrophobic interactions with cellular targets .
Methyl at position 3 is less sterically hindering than adamantyl or fluorophenyl groups, which may reduce potency compared to KA39 or fluorinated analogs.
Antimicrobial Activity
- Anti-Tubercular Activity: Derivatives with 2,4-dichlorophenoxy groups (e.g., compound 64 in ) show MIC values as low as 0.25 µg/mL against M. tuberculosis, rivaling first-line drugs like isoniazid .
- Broad-Spectrum Antibacterial Activity : Pyrazole-containing derivatives (e.g., compound 3g ) inhibit E. coli and S. aureus with MICs of 3.13–12.5 mg/L, comparable to chloromycin .
Comparison with Target Compound: The biphenyl-4-yl group may limit antibacterial efficacy due to excessive hydrophobicity, whereas smaller polar substituents (e.g., chlorophenoxy) optimize membrane penetration.
Biological Activity
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H12N4S
- Molecular Weight : 292.3583 g/mol
- CAS Number : 193744-10-4
- Structure : The compound features a triazole-thiadiazole core structure which is known for its pharmacological versatility.
Biological Activity Overview
The biological activities of this compound derivatives have been extensively studied. Key findings include:
- Anticancer Activity : Several derivatives exhibit potent inhibition of c-Met kinase, a target in cancer therapy. For instance, compound 7d showed IC50 values of 2.02 nM for c-Met inhibition and 88 nM for cell growth inhibition in the MKN45 gastric cancer cell line .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that certain derivatives exhibit MIC values lower than standard antibiotics like fluconazole and gentamicin .
- Urease Inhibition : The compound has been evaluated for urease inhibitory activity, with some derivatives showing IC50 values ranging from 0.87 to 8.32 µM compared to thiourea (IC50 = 22.54 µM), indicating strong potential for treating infections caused by urease-positive organisms .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| c-Met Inhibition | 7d | 2.02 | |
| Cell Growth Inhibition | 7d | 88 | |
| Urease Inhibition | Various | 0.87 - 8.32 | |
| Antifungal Activity | 6f (R=3-Cl) | 1 | |
| Antibacterial Activity | 6c | 8 |
Detailed Findings
- c-Met Kinase Inhibition : A study highlighted that the most promising derivative (7d) showed over 2500-fold selectivity against other tyrosine kinases, suggesting its potential as a targeted cancer therapy agent .
- Antimicrobial Efficacy : Compounds such as 6f , 6g , and 6h demonstrated significant antifungal activities with MIC values of 1 µg/mL against Candida species, outperforming fluconazole (MIC = 2 µg/mL) .
- Urease Inhibitory Mechanism : Molecular dynamics simulations indicated that the most potent urease inhibitors occupy the active site effectively, which may lead to novel treatments for infections caused by urease-producing bacteria such as Helicobacter pylori .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications on the biphenyl moiety and substitutions on the thiadiazole ring significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups generally enhances potency against microbial targets while maintaining selectivity for c-Met kinase inhibition.
Q & A
Q. What are the standard synthetic routes for preparing 6-(biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The compound is synthesized via cyclocondensation of 4-amino-5-(biphenyl-4-yl)-3-methyl-1,2,4-triazole-3-thiol with carboxylic acids or orthoesters in the presence of cyclizing agents like POCl₃. Key steps include refluxing in anhydrous solvents (e.g., acetonitrile) and purification via column chromatography. Structural confirmation relies on NMR, IR, and mass spectrometry, while X-ray crystallography resolves regioselectivity of substituents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns.
- X-ray crystallography : To determine planarity of the triazolo-thiadiazole core and dihedral angles of substituents (e.g., biphenyl groups typically exhibit ~8° dihedral angles relative to the core) .
- Mass spectrometry (EIMS) : To verify molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi.
- Antioxidant assays : DPPH/ABTS radical scavenging and lipid peroxidation inhibition .
- Enzyme inhibition : COX-2 selectivity assays via fluorometric or spectrophotometric methods .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., biphenyl groups)?
Low yields due to steric hindrance can be mitigated by:
- Using microwave-assisted synthesis to enhance reaction kinetics .
- Employing polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve electrophilicity of reactants .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from poor pharmacokinetic properties. Solutions include:
- ADME profiling : Assessing solubility (LogP), plasma protein binding, and metabolic stability via HPLC or LC-MS.
- Nanoparticle encapsulation : Chitosan-based carriers enhance bioavailability, as demonstrated for related triazolo-thiadiazoles .
Q. How do substituents at the 3- and 6-positions influence structure-activity relationships (SAR)?
- 3-Methyl group : Enhances metabolic stability by reducing oxidative demethylation.
- 6-Biphenyl-4-yl group : Increases π-π stacking with hydrophobic enzyme pockets (e.g., COX-2). Fluorine or chlorine substitution on biphenyl improves dipole interactions and target affinity .
Q. What computational methods validate crystallographic data for this compound?
- Molecular docking : Confirms binding modes with targets like 14-α-demethylase (PDB: 3LD6).
- DFT calculations : Predicts electronic properties (HOMO-LUMO gaps) and non-covalent interactions (e.g., C–H⋯N hydrogen bonds) observed in X-ray structures .
Q. How can oxidative stress-mediated cytotoxicity be mechanistically studied for this compound?
- iTRAQ proteomics : Identifies differential protein expression in treated cells (e.g., glycolytic enzymes like pyruvate kinase).
- ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
